molecular formula C19H23NO B1622424 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine CAS No. 302910-87-8

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine

Cat. No.: B1622424
CAS No.: 302910-87-8
M. Wt: 281.4 g/mol
InChI Key: GFAKSDPNSJXBHK-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group attached to a nitrogen atom, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine typically involves several steps, including the formation of the prop-2-en-1-amine backbone and the introduction of the methoxyphenyl and phenylethyl groups. Common synthetic routes may involve:

    Formation of the Prop-2-en-1-amine Backbone: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of a base to deprotonate an amine precursor.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide or a similar reagent to introduce the methoxyphenyl group via nucleophilic substitution.

    Introduction of the Phenylethyl Group: This can be accomplished through the reaction of the intermediate compound with a phenylethyl halide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halides or other electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxides or other oxygen-containing derivatives.

    Reduction: May produce reduced amine derivatives.

    Substitution: Can result in various substituted phenethylamine derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Such as receptors, enzymes, or other proteins that the compound can bind to or modulate.

    Pathways Involved: The compound may influence various biochemical pathways, leading to specific physiological or pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine include other phenethylamines with different substituents on the phenyl ring or variations in the amine group. Examples include:

  • 3-(2-hydroxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
  • 3-(2-chlorophenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKSDPNSJXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397228
Record name 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302910-87-8
Record name 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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